3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole moiety in the structure contributes to its wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide to yield the 1,3,4-thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as an anti-inflammatory and anticonvulsant agent.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase, leading to its anticancer activity . Additionally, it may interact with neurotransmitter receptors, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Indole-3-acetic acid derivatives: These compounds contain the indole moiety and exhibit antimicrobial and anticancer activities.
Uniqueness
3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of the 4-chlorophenyl, 1-methyl-1H-pyrazole, and 1,3,4-thiadiazole moieties.
Properties
Molecular Formula |
C13H10ClN5OS |
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Molecular Weight |
319.77 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,17,20) |
InChI Key |
VPPUFFFDVFXXPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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